3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cycloheptylpropanamide
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Overview
Description
3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cycloheptylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a trifluoromethyl group, and a pyrimidine ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cycloheptylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrimidine intermediates, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the sulfanyl linkage and the attachment of the cycloheptylpropanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cycloheptylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfanyl group.
Substitution: The benzodioxole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives and thiols.
Substitution: Various substituted benzodioxole and pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Developing new materials with unique properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyrimidine rings may play a role in binding to these targets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The sulfanyl linkage may facilitate interactions with thiol-containing biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(methyl)pyrimidin-2-yl]sulfanyl}-N-cycloheptylpropanamide
- **3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(chloromethyl)pyrimidin-2-yl]sulfanyl}-N-cycloheptylpropanamide
Uniqueness
The presence of the trifluoromethyl group distinguishes 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cycloheptylpropanamide from its analogs. This group enhances the compound’s lipophilicity, metabolic stability, and potential biological activity, making it a unique and valuable molecule for research and development.
Properties
Molecular Formula |
C22H24F3N3O3S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-cycloheptylpropanamide |
InChI |
InChI=1S/C22H24F3N3O3S/c23-22(24,25)19-12-16(14-7-8-17-18(11-14)31-13-30-17)27-21(28-19)32-10-9-20(29)26-15-5-3-1-2-4-6-15/h7-8,11-12,15H,1-6,9-10,13H2,(H,26,29) |
InChI Key |
WZSWHZXDZTXGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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